Bienvenue dans la boutique en ligne BenchChem!

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide

DHODH inhibition Rheumatoid arthritis Molecular docking

N-(5-Nitro-1,3-thiazol-2-yl)furan-2-carboxamide (CAS 89899-03-6), also referred to as NTFC, is a heterocyclic amide composed of a 5-nitrothiazole ring linked via a carboxamide bridge to a furan-2-carboxyl moiety (molecular formula C₈H₅N₃O₄S, MW 239.21). The compound belongs to the broader 5-nitrothiazole carboxamide class, which includes the FDA-approved antiparasitic drug nitazoxanide (NTZ) and its synthetic analogs.

Molecular Formula C8H5N3O4S
Molecular Weight 239.21
CAS No. 89899-03-6
Cat. No. B2620128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide
CAS89899-03-6
Molecular FormulaC8H5N3O4S
Molecular Weight239.21
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C8H5N3O4S/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12)
InChIKeyBJDSHDHLPAZHLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Nitro-1,3-thiazol-2-yl)furan-2-carboxamide (CAS 89899-03-6): Compound Identity, Physicochemical Profile, and Research Context


N-(5-Nitro-1,3-thiazol-2-yl)furan-2-carboxamide (CAS 89899-03-6), also referred to as NTFC, is a heterocyclic amide composed of a 5-nitrothiazole ring linked via a carboxamide bridge to a furan-2-carboxyl moiety (molecular formula C₈H₅N₃O₄S, MW 239.21) [1]. The compound belongs to the broader 5-nitrothiazole carboxamide class, which includes the FDA-approved antiparasitic drug nitazoxanide (NTZ) and its synthetic analogs [2]. NTFC has been characterized by single-crystal X-ray diffraction, revealing a planar central amide segment and a monoclinic crystal system (space group P2₁/c) [1]. Its reported physicochemical properties include a melting point of 274 °C, a predicted density of 1.642 g/cm³, and a predicted pKa of 5.68 . The compound is commercially available from multiple suppliers for research use and has been investigated both as a potential dihydroorotate dehydrogenase (DHODH) inhibitor for rheumatoid arthritis and as a heteroaryl nitazoxanide analog with antimicrobial properties [1][2].

Why N-(5-Nitro-1,3-thiazol-2-yl)furan-2-carboxamide Cannot Be Interchanged with Other 5-Nitrothiazole Carboxamides


Within the 5-nitrothiazole carboxamide series, subtle structural variations produce pronounced differences in both biological target engagement and antimicrobial potency [1]. A direct head-to-head comparison of four heteroaryl nitazoxanide analogs demonstrated that N-(5-nitrothiazol-2-yl)furan-2-carboxamide (compound 3, the 2-carboxamide regioisomer) and its 3-carboxamide counterpart (compound 4) exhibit divergent antibacterial activity profiles: compound 4 produced larger zones of inhibition against Escherichia coli at all tested concentrations, while compound 3 showed moderate activity comparable to the parent drug nitazoxanide [1]. Molecular docking across 10 protein targets further revealed that compound 3 displays a binding affinity fingerprint distinct from both nitazoxanide and compound 4, with particularly marked differences at MAPK9 (compound 3: −5.6 kcal/mol vs. compound 4: −8.8 kcal/mol) [1]. In a separate study, compound 3 (NTFC) demonstrated DHODH docking coupling energies very close to the clinical rheumatoid arthritis drug leflunomide, suggesting a target engagement profile not shared by all class members [2]. These data collectively demonstrate that the position of the carboxamide attachment on the heteroaryl ring and the precise heterocyclic composition are critical determinants of biological performance, making indiscriminate substitution among 5-nitrothiazole carboxamides scientifically unsound [1][2].

Quantitative Differentiation Evidence for N-(5-Nitro-1,3-thiazol-2-yl)furan-2-carboxamide (NTFC) Relative to Key Comparators


DHODH Molecular Docking: NTFC vs. Leflunomide (Clinical Gold Standard) in Rheumatoid Arthritis Target Engagement

In a 2024 computational study, N-(5-nitrothiazol-2-yl)furan-2-carboxamide (NTFC) was evaluated by molecular docking against the DHODH (dihydroorotate dehydrogenase) enzyme, a validated therapeutic target for rheumatoid arthritis. The docking results demonstrated that NTFC achieved coupling energies very close to those obtained with leflunomide, the clinically approved DHODH inhibitor and standard-of-care disease-modifying antirheumatic drug (DMARD) [1]. This head-to-head computational comparison positions NTFC as a structurally distinct scaffold with DHODH binding potential comparable to the established clinical agent [1].

DHODH inhibition Rheumatoid arthritis Molecular docking Leflunomide comparator

Antibacterial Head-to-Head: 2-Carboxamide Regioisomer (NTFC) vs. 3-Carboxamide Regioisomer vs. Nitazoxanide Against E. coli

In a 2021 study directly comparing four heteroaryl nitazoxanide analogs, N-(5-nitrothiazol-2-yl)furan-2-carboxamide (compound 3, the 2-carboxamide regioisomer) was tested alongside its 3-carboxamide regioisomer (compound 4) and the parent drug nitazoxanide (NTZ) in a disc diffusion assay against E. coli and S. aureus [1]. Against E. coli, compound 3 produced zone-of-inhibition diameters of 14, 10, 6, and 6 mm at 100, 50, 25, and 12.5 µg/mL respectively. This activity profile was moderate and comparable to NTZ (15, 12, 12, 10 mm) but notably weaker than the 3-carboxamide regioisomer compound 4 (16, 13, 13, 13 mm) [1]. Against S. aureus, compound 3 produced 12 and 9 mm zones at 100 and 50 µg/mL, with no measurable activity at lower concentrations [1]. The quantification clearly demonstrates that the carboxamide substitution position on the furan ring (2- vs. 3-) is a critical determinant of antibacterial potency within this compound series [1].

Antibacterial Escherichia coli Regioisomer comparison Zone of inhibition

Multi-Target Molecular Docking Profile: Distinct Binding Affinity Fingerprint Across 10 Protein Targets vs. Nitazoxanide and Regioisomer

In the same 2021 heteroaryl nitazoxanide analog study, all four synthetic compounds plus NTZ were subjected to molecular docking against 10 protein targets including bacterial enzymes (PDH, PFOR, G6PS, FabH) and human cancer signaling proteins (MAPK8, MAPK9, MAPK10, DHFR, GSTP1, TS, mTORC1) [1]. Compound 3 (the 2-carboxamide NTFC) displayed a binding affinity profile that was consistently distinct from both NTZ and compound 4 across nearly all targets [1]. Key differential data include: PFOR (−7.6 for compound 3 vs. −8.2 for compound 4 vs. −9.0 kcal/mol for NTZ), MAPK9 (−5.6 for compound 3 vs. −8.8 for compound 4 vs. −7.0 kcal/mol for NTZ), and G6PS (−7.8 for compound 3 vs. −7.2 for compound 4 vs. −8.3 kcal/mol for NTZ) [1]. Notably, G6PS was the only target where compound 3 achieved a better docking score than compound 4 (−7.8 vs. −7.2 kcal/mol) [1]. For mTORC1, compound 3 (−6.0 kcal/mol) outperformed NTZ (−6.7 kcal/mol being the reference, compound 3 is less negative, thus weaker) — more precisely, compound 3 showed the weakest mTORC1 binding among all tested compounds, which may be advantageous for selectivity engineering [1].

Molecular docking Multi-target profiling MAPK9 FabH PFOR

Unique Intramolecular Chalcogen Bonding Architecture: C–S···O Interaction as a Structural Differentiator

Single-crystal X-ray diffraction analysis of NTFC revealed a strong intramolecular C–S···O chalcogen interaction with an S···O distance of 2.6040 (18) Å, which stabilizes the dimeric unit formed through complementary N–H···N and N–H···O hydrogen bonds [1]. Hirshfeld surface analysis additionally showed that O···H/H···O contacts dominate the intermolecular interactions, accounting for 36.8% of the total Hirshfeld surface, with N–H···N interactions being fundamental to dimer formation [1]. The molecular electrostatic potential (MEP) map displayed a maximum energy of 46.73 kcal mol⁻¹ and a minimum of −36.06 kcal mol⁻¹ [1]. These structural features are not generic to all 5-nitrothiazole carboxamides; they arise specifically from the geometric relationship between the 5-nitrothiazole and furan-2-carboxamide moieties in this particular scaffold [1]. This chalcogen bonding interaction is structurally analogous to, but crystallographically distinct from, interactions observed in related thiazole-furan systems such as N-(thiazol-2-yl)furan-2-carboxamide (the non-nitrated analog), which crystallizes in a different packing arrangement [2].

Crystal engineering Chalcogen bonding X-ray crystallography Supramolecular assembly

Physicochemical Property Benchmarking: Thermal Stability and Predicted Pharmacokinetic-Relevant Parameters

N-(5-Nitrothiazol-2-yl)furan-2-carboxamide exhibits a melting point of 274 °C , significantly higher than the parent drug nitazoxanide (melting point approximately 202–204 °C) [1], indicating substantially greater thermal stability and stronger crystal lattice energy. The compound has a predicted density of 1.642 ± 0.06 g/cm³ and a predicted pKa of 5.68 ± 0.70 . The experimentally determined crystal density from X-ray diffraction is Dx = 1.707 Mg m⁻³ [2]. In comparison, the 3-carboxamide regioisomer (compound 4) was obtained as a yellow solid with a lower reported yield (53%) vs. compound 3 (70%), suggesting differential synthetic accessibility [1]. The higher melting point of NTFC relative to nitazoxanide indicates different solid-state stability that may affect formulation and storage considerations [1].

Thermal stability Drug-likeness Physicochemical properties Pre-formulation

Recommended Application Scenarios for N-(5-Nitro-1,3-thiazol-2-yl)furan-2-carboxamide Based on Quantitative Evidence


DHODH-Targeted Rheumatoid Arthritis Drug Discovery: Scaffold-Hopping from Leflunomide

NTFC is best deployed as a computational hit or lead compound in DHODH-targeted drug discovery programs for rheumatoid arthritis, where its docking-derived coupling energies approach those of leflunomide but from a chemically distinct furan-thiazole scaffold [1]. This scaffold differentiation offers potential advantages in intellectual property positioning and may circumvent known leflunomide-related liabilities (e.g., teratogenicity, long half-life of the active metabolite A771726). The crystallographically characterized structure provides a reliable starting point for structure-based drug design and fragment-based lead optimization [1].

Bacterial Cell Wall Biosynthesis Research: G6PS Preferential Binder Within the 5-Nitrothiazole Series

Among the tested 5-nitrothiazole carboxamide analogs, NTFC (compound 3) uniquely showed stronger docking affinity for glucosamine-6-phosphate synthase (G6PS, −7.8 kcal/mol) compared to the otherwise more potent 3-carboxamide regioisomer (compound 4, −7.2 kcal/mol) [1]. G6PS is essential for bacterial cell wall peptidoglycan and fungal chitin biosynthesis. This target-level differentiation makes NTFC the preferred procurement choice for antibacterial screening cascades focused specifically on cell wall biosynthesis inhibition, where the 2-carboxamide geometry may confer a binding advantage not available with the 3-substituted series [1].

Regioisomeric Selectivity Profiling and SAR Expansion Studies

The paired availability of the 2-carboxamide (NTFC) and 3-carboxamide regioisomers, with quantitative head-to-head antibacterial and docking data, creates a rational platform for systematic SAR investigations [1]. NTFC's moderate and organism-dependent antibacterial profile (12 mm zone against S. aureus at 100 µg/mL vs. 6 mm for the 3-carboxamide regioisomer) provides a differentiated activity baseline for designing focused compound libraries exploring substitution effects on the furan ring [1]. Procurement of both regioisomers together enables controlled comparative studies that can map the precise contribution of carboxamide orientation to target engagement and cellular potency [1].

Solid-State and Crystal Engineering Studies: Chalcogen Bonding Model System

NTFC's well-characterized intramolecular C–S···O chalcogen bonding interaction (S···O distance: 2.6040 Å), combined with its hydrogen-bonded dimeric assembly and detailed Hirshfeld surface analysis, makes it a valuable model compound for fundamental studies in crystal engineering and non-covalent interaction design [1]. The compound's planar amide geometry and predictable supramolecular synthons (R₂²(8) graph-set motifs) offer a reproducible platform for investigating chalcogen bonding-directed crystal packing, with potential applications in co-crystal design and solid-form screening [1].

Quote Request

Request a Quote for N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.